molecular formula C17H17N3O2 B2750698 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide CAS No. 663200-52-0

2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B2750698
CAS No.: 663200-52-0
M. Wt: 295.342
InChI Key: IOIYACLMUPCMDF-UHFFFAOYSA-N
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Description

2-(3-Cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide is a heterocyclic compound featuring a pyridine core substituted with cyano, methyl, and oxo groups. The 1,2-dihydropyridine moiety is fused to an acetamide group linked to a 2-methylphenyl substituent. This structural framework is associated with diverse biological activities, including insecticidal and enzyme inhibitory properties, as observed in structurally related compounds .

Properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11-6-4-5-7-15(11)19-16(21)10-20-13(3)8-12(2)14(9-18)17(20)22/h4-8H,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIYACLMUPCMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: Starting from a suitable precursor, such as 2,4-dimethylpyridine, the cyano group can be introduced via a nucleophilic substitution reaction.

    Introduction of the acetamide group: The acetamide moiety can be attached through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Final assembly: The final compound is obtained by coupling the pyridine derivative with 2-methylphenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Research has highlighted several biological activities associated with this compound, including:

1. Antimicrobial Activity
Studies indicate that derivatives of similar structures exhibit significant antimicrobial properties. For example, compounds with related frameworks have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds has been reported around 256 µg/mL, suggesting potential for development as antimicrobial agents .

2. Cytotoxicity
Investigations into the cytotoxic effects of this compound have demonstrated promising results against various cancer cell lines. For instance, compounds with analogous structures have exhibited selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity suggests a potential for therapeutic use in oncology .

3. Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in disease progression. Research has shown that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases such as Alzheimer's. This inhibition could provide a pathway for developing treatments targeting cognitive decline .

Synthesis and Reactivity

The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide has been achieved through various methods, often involving the condensation of appropriate precursors under controlled conditions. Notable methods include the use of piprazine as a catalyst to enhance reaction rates and yields.

Case Studies

Case Study 1: Antimicrobial Testing
A study conducted on the antimicrobial efficacy of this compound involved testing against multiple bacterial strains. Results indicated a dose-dependent response with significant inhibition observed at higher concentrations, supporting its potential application in developing new antibiotics.

Case Study 2: Cancer Cell Line Studies
In vitro studies assessed the cytotoxicity of the compound against several cancer cell lines, including breast and lung cancer models. The findings revealed that the compound induced apoptosis in cancer cells while maintaining low toxicity to normal cells, highlighting its therapeutic promise in cancer treatment.

Case Study 3: Neuroprotective Effects
Research focusing on enzyme inhibition demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro. This effect was linked to improved cognitive function in animal models, suggesting its potential application in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group could act as an electrophile, while the acetamide moiety might form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Bioactivity :

  • Styryl vs. Methyl Groups : Compounds with 4,6-distyryl substituents (e.g., Compound 2) exhibit potent insecticidal activity, likely due to enhanced π-π interactions with biological targets . The target compound’s 4,6-dimethyl groups may reduce activity but improve metabolic stability.
  • Thioacetamide vs. Acetamide : Thioacetamide derivatives (e.g., Compound 2) show higher aphid mortality than acetamiprid, suggesting sulfur’s role in bioactivity . The target compound lacks a sulfur bridge, which may alter its mechanism.

Enzyme Inhibition: Morpholino-substituted pyridines (e.g., ) demonstrate CD73 inhibition, highlighting the scaffold’s adaptability. The target compound’s methyl groups could modulate allosteric binding compared to bulkier morpholino substituents .

Biological Activity

The compound 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide is a derivative of dihydropyridine and has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N2OC_{15}H_{16}N_{2}O, with a molecular weight of approximately 244.30 g/mol. The structure includes a dihydropyridine ring with cyano and acetamide substituents, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H16N2OC_{15}H_{16}N_{2}O
Molecular Weight244.30 g/mol
CAS Number[Not available]
Melting Point[Not available]

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to dihydropyridine derivatives. For instance, a study evaluated the cytotoxic effects against various human cancer cell lines. The synthesized compounds exhibited significant cytotoxicity, with some derivatives showing IC50 values in the low micromolar range against cancer cells such as HeLa and HCT116 .

Case Study:
In a comparative study, derivatives similar to our compound were tested for their ability to inhibit cell proliferation. One derivative demonstrated an IC50 value of 0.55 µM against breast cancer cells, indicating strong potential for further development .

Antimicrobial Activity

The antimicrobial activity of dihydropyridine derivatives has also been explored. In vitro tests revealed that certain derivatives displayed potent antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 µg/mL for the most active compounds in related studies .

Table: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Pathogen
Compound A0.22S. aureus
Compound B0.25E. coli
Compound C>10Pseudomonas aeruginosa

The biological activity of dihydropyridine derivatives is often attributed to their ability to interact with specific biological targets:

  • DNA Gyrase Inhibition : Some derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, leading to bactericidal effects .
  • Antifungal Activity : Compounds have also demonstrated synergy with existing antifungal agents like Ketoconazole, enhancing their efficacy against fungal pathogens .

Q & A

Q. Basic

  • ¹H NMR : Key signals include aromatic protons (δ 6.9–7.5 ppm for the 2-methylphenyl group), methyl groups (δ 2.1–2.3 ppm for dimethyl substituents), and the acetamide NH (δ ~10.1 ppm, broad singlet) .
  • IR : Look for absorption bands at ~1667 cm⁻¹ (C=O stretching of the acetamide) and ~2200 cm⁻¹ (C≡N stretching of the cyano group) .
  • Mass Spectrometry : Confirm molecular weight via [M+H]⁺ peaks (expected m/z ~310–320) .

What advanced strategies can resolve contradictions in reaction yields or unexpected byproduct formation during synthesis?

Q. Advanced

  • Variable Screening : Systematically test reaction parameters (temperature, solvent polarity, catalyst loading). For example, higher EDCI concentrations may reduce dimerization side products .
  • Mechanistic Studies : Use DFT calculations to model reaction pathways and identify energy barriers for byproduct formation .
  • In Situ Monitoring : Employ real-time techniques like ReactIR to detect intermediates and adjust conditions dynamically .

How can computational methods (DFT, molecular docking) predict the compound’s biological interactions or reactivity?

Q. Advanced

  • DFT Calculations : Optimize the molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. The cyano group’s electron-withdrawing nature may enhance binding to enzymes like kinases .
  • Molecular Docking : Simulate interactions with biological targets (e.g., cytochrome P450) using software like AutoDock. The acetamide’s NH and carbonyl groups are critical for hydrogen bonding .
  • MESP Analysis : Map electrostatic potential surfaces to identify regions prone to nucleophilic/electrophilic attacks .

What crystallographic tools (e.g., SHELX, WinGX) are suitable for determining the compound’s crystal structure, and how are data contradictions addressed?

Q. Advanced

  • Data Collection : Use single-crystal X-ray diffraction with SHELX for structure solution and refinement. Key steps include:
    • SHELXD : Solve the phase problem via dual-space methods.
    • SHELXL : Refine anisotropic displacement parameters and validate using R-factors .
  • Conflict Resolution :
    • Check for twinning or disorder using PLATON.
    • Cross-validate hydrogen bonding patterns with graph-set analysis (e.g., Etter’s rules) .

How does the substitution pattern (cyano, dimethyl, acetamide) influence the compound’s reactivity or biological activity?

Q. Basic

  • Cyano Group : Enhances electrophilicity, making the compound a candidate for nucleophilic substitution or enzyme inhibition (e.g., targeting cysteine proteases) .
  • Dimethyl Substituents : Improve lipophilicity, potentially increasing membrane permeability.
  • Acetamide Moiety : Facilitates hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .

What experimental designs can elucidate the compound’s structure-activity relationship (SAR) in medicinal chemistry?

Q. Advanced

  • Analog Synthesis : Modify substituents (e.g., replace cyano with nitro or amine groups) and compare bioactivity .
  • Enzymatic Assays : Test inhibitory effects on target enzymes (e.g., COX-2) using fluorescence-based kinetics.
  • SAR Table :
DerivativeSubstituent ModificationIC₅₀ (µM)LogP
ParentNone5.22.8
Analog ACyano → NO₂8.73.1
Analog BDimethyl → Diethyl3.93.5

Interpretation : Increased lipophilicity (higher LogP) correlates with improved potency in Analog B .

How can hydrogen bonding and crystal packing be analyzed to predict solubility or stability?

Q. Advanced

  • X-ray Crystallography : Identify intermolecular interactions (e.g., N–H⋯O bonds between acetamide groups) .
  • Hirshfeld Surface Analysis : Quantify interaction types (e.g., π-π stacking vs. H-bonding) using CrystalExplorer.
  • Solubility Prediction : Correlate crystal packing density with experimental solubility in DMSO or aqueous buffers .

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